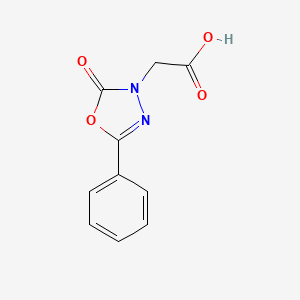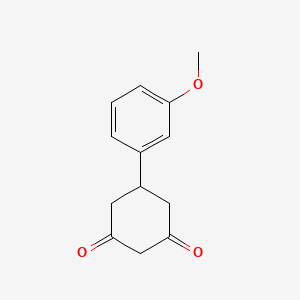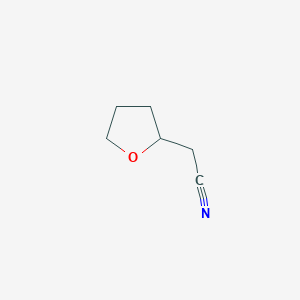
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
The compound "1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and catalysis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives is well-documented in the literature. For instance, paper describes the synthesis of a series of difluorophenyl pyrazoline type sulfonamides, which share some structural similarities with the target compound. The synthesis involves the use of NMR and mass spectrometry techniques for structure elucidation. Similarly, paper discusses the sulfonylation of 4-amino-1H-pyrazoles, a process that could be relevant for the synthesis of the target compound, given the presence of a sulfonyl group in its structure.
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations, as described in paper , provide a detailed analysis of molecular structural parameters and vibrational frequencies. These techniques, including Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman, could be applied to the target compound to gain insights into its molecular structure and electronic properties.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives in various chemical reactions is highlighted in several papers. Paper showcases the use of a pyrazole derivative as a catalyst in the Knoevenagel–Michael reaction, indicating that pyrazole compounds can act as effective catalysts in organic synthesis. Paper also demonstrates the catalytic efficiency of pyrazole-derived ionic liquids in the synthesis of phthalazine derivatives. These findings suggest that "1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride" could potentially exhibit interesting reactivity patterns in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from related compounds. For example, paper discusses the liquid structure of an ionic liquid based on a dimethylimidazolium compound, which could provide insights into the solubility and phase behavior of the target compound. The influence of substituents on the chemical shifts and physical properties is also explored in paper , where trifluoromethyl groups are shown to affect the NMR chemical shifts, which could be relevant for understanding the properties of the difluoromethyl group in the target compound.
Applications De Recherche Scientifique
Synthesis of Sulfonylated Pyrazoles
Researchers have explored the sulfonylation of 4-amino-1H-pyrazoles, leading to the creation of new compounds, including those with structural similarities to 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. These compounds were synthesized and their structures confirmed using various spectroscopic methods, indicating the utility of sulfonyl chlorides in the development of novel pyrazole derivatives with potential applications in medicinal chemistry and material sciences (Povarov et al., 2017).
Catalytic Activity in Synthesis
Ionic liquids derived from pyrazole structures, including those related to 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, have been synthesized and evaluated for their catalytic efficiency. These novel ionic liquids showed high catalytic activity in producing high yields of desired products, demonstrating their potential in facilitating various chemical reactions (Vafaee et al., 2021).
Development of Fluorinated Polyamides
The synthesis and application of fluorinated polyamides containing pyridine and sulfone moieties for material science applications are significant. A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized, showcasing the importance of sulfonyl chloride derivatives in creating materials with high thermal stability and low dielectric constants, suitable for electronics and aerospace industries (Liu et al., 2013).
Supramolecular Networks
Research into metallomacrocyclic complexes based on hybrid pyrazole sulfoxide/sulfone ligands has led to the development of novel supramolecular networks. These networks, constructed from ligands similar to 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, highlight the role of sulfonyl chloride derivatives in the formation of complex structures with potential applications in catalysis, molecular recognition, and material science (León et al., 2013).
Catalysis and Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic sulfonamides and sulfonyl fluorides demonstrates the versatility of sulfur-functionalized reagents. A protocol utilizing a sulfur-functionalized aminoacrolein derivative for the synthesis of pyrazole-4-sulfonamides underscores the importance of 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride derivatives in creating compounds with potential biological activity (Tucker et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(2)11(10-3)6(8)9/h6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWWBFDPRHELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424524 | |
| Record name | 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943152-92-9 | |
| Record name | 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)







![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)


